molecular formula C15H17NO2 B2773778 1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one CAS No. 259739-00-9

1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one

Cat. No. B2773778
CAS RN: 259739-00-9
M. Wt: 243.306
InChI Key: LFRBCJWTPLLSEJ-UHFFFAOYSA-N
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Description

The compound “1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one” is a complex organic molecule. It is part of the category of aromatic heterocycles and aromatic cyclic structures .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a novel fluorescent probe for β-amyloids was synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule, while 1H-NMR can provide information about the hydrogen environments in the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it was used as a reactant in the synthesis of a novel fluorescent probe for β-amyloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular formula, yield, melting point, and other properties can be determined .

Mechanism of Action

Target of Action

It has been observed to show interaction with arg342 and other residues

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. It has been observed to show H-bond interaction with Arg342 and hydrophobic interactions with other residues . The exact nature of these interactions and the resulting changes are subject to further investigation.

Pharmacokinetics

The compound’s molecular weight is 243.31 , which may influence its pharmacokinetic properties

properties

IUPAC Name

1-[6-[2-hydroxyethyl(methyl)amino]naphthalen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(18)12-3-4-14-10-15(16(2)7-8-17)6-5-13(14)9-12/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRBCJWTPLLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one

Synthesis routes and methods

Procedure details

A mixture of 4.15 g (55.5 mmol) NaHSO3, 8 mL of water, 0.78 g (4.19 mmol) of 1-(6-hydroxy-2-naphthyl)-1-ethanone (prepared as described in Example 1(b)), and 8 mL of 2-methylaminoethanol was heated and stirred in a steel bomb at 140° C. for 28 hours. After cooling, the mixture was distributed between ethyl acetate and water (500 mL and 200 mL, respectively). The organic layer was dried and evaporated to leave raw 1-(6-(2-hydroxyethyl-methylamino)-2-naphthyl)-1-ethanone (0.749 g, 73%) of which was further purified by radial chromatography (4 mm SiO2, CH2Cl2).
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